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molecular formula C10H11ClO4S B3161654 (4-Chlorosulfonyl-phenyl)-acetic acid ethyl ester CAS No. 87202-52-6

(4-Chlorosulfonyl-phenyl)-acetic acid ethyl ester

Cat. No. B3161654
M. Wt: 262.71 g/mol
InChI Key: DJZDJYQHMMORTE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08410094B2

Procedure details

The chlorosulfonic acid (16.6 mL, 250 mmol) was added dropwise into ethyl phenylacetate (8.2 g, 50 mmol) under stirring at 40° C. Thereafter, the mixture was stirred for 0.5 hour at room temperature, and then poured on ice and extracted with dichloromethane. The combined organic phase was washed by saline, dried with sodium sulfate and concentrated under reduced pressure. The concentrate was separated through column chromatography (petroleum ether/ethyl acetate=6/1, v/v) to obtain yellow oil (7.4 g, yield: 56%).
Quantity
16.6 mL
Type
reactant
Reaction Step One
Quantity
8.2 g
Type
reactant
Reaction Step One
Name
Yield
56%

Identifiers

REACTION_CXSMILES
[Cl:1][S:2]([OH:5])(=O)=[O:3].[C:6]1([CH2:12][C:13]([O:15][CH2:16][CH3:17])=[O:14])[CH:11]=[CH:10][CH:9]=[CH:8][CH:7]=1>>[CH2:16]([O:15][C:13](=[O:14])[CH2:12][C:6]1[CH:11]=[CH:10][C:9]([S:2]([Cl:1])(=[O:5])=[O:3])=[CH:8][CH:7]=1)[CH3:17]

Inputs

Step One
Name
Quantity
16.6 mL
Type
reactant
Smiles
ClS(=O)(=O)O
Name
Quantity
8.2 g
Type
reactant
Smiles
C1(=CC=CC=C1)CC(=O)OCC

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
40 °C
Stirring
Type
CUSTOM
Details
under stirring at 40° C
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
Thereafter, the mixture was stirred for 0.5 hour at room temperature
Duration
0.5 h
ADDITION
Type
ADDITION
Details
poured on ice
EXTRACTION
Type
EXTRACTION
Details
extracted with dichloromethane
WASH
Type
WASH
Details
The combined organic phase was washed by saline
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried with sodium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
The concentrate was separated through column chromatography (petroleum ether/ethyl acetate=6/1

Outcomes

Product
Name
Type
product
Smiles
C(C)OC(CC1=CC=C(C=C1)S(=O)(=O)Cl)=O
Measurements
Type Value Analysis
AMOUNT: MASS 7.4 g
YIELD: PERCENTYIELD 56%
YIELD: CALCULATEDPERCENTYIELD 56.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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